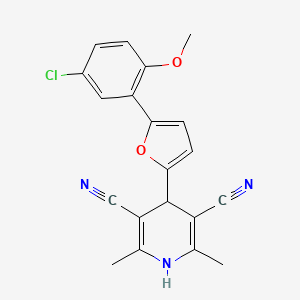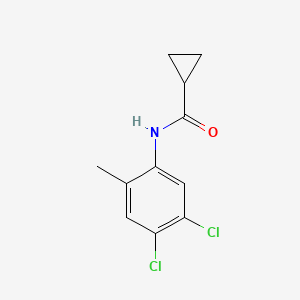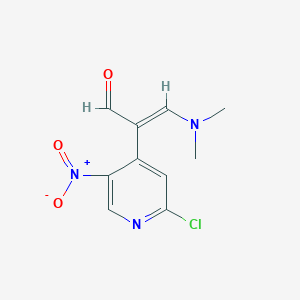
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is an organic compound with the molecular formula C9H10ClN3O2 It is known for its unique structure, which includes a chloro-nitropyridine moiety and a dimethylamino group attached to an acrylaldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 2-chloro-5-nitropyridine with dimethylamine and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-chloro derivatives, while reduction can produce amino-chloro derivatives. Substitution reactions result in a wide range of functionalized compounds with varying properties.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound’s chloro and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine: Similar in structure but lacks the acrylaldehyde moiety.
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)propionaldehyde: Similar but with a propionaldehyde group instead of acrylaldehyde.
Uniqueness
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56795-90-5 |
|---|---|
Fórmula molecular |
C10H10ClN3O3 |
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
(E)-2-(2-chloro-5-nitropyridin-4-yl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C10H10ClN3O3/c1-13(2)5-7(6-15)8-3-10(11)12-4-9(8)14(16)17/h3-6H,1-2H3/b7-5- |
Clave InChI |
PCWXJQLUHHOJBV-ALCCZGGFSA-N |
SMILES isomérico |
CN(C)/C=C(/C=O)\C1=CC(=NC=C1[N+](=O)[O-])Cl |
SMILES canónico |
CN(C)C=C(C=O)C1=CC(=NC=C1[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


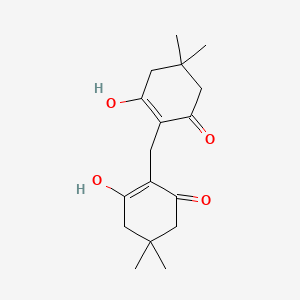

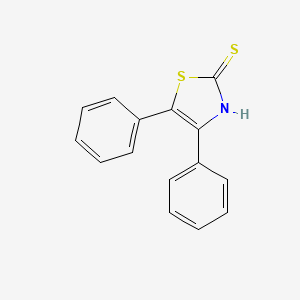
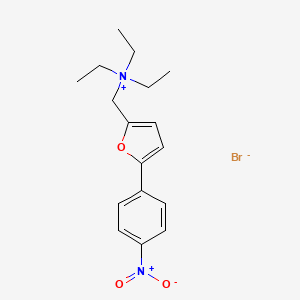

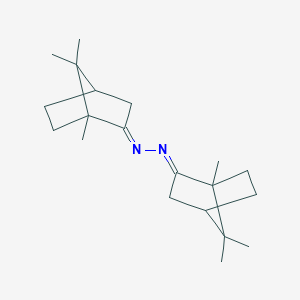
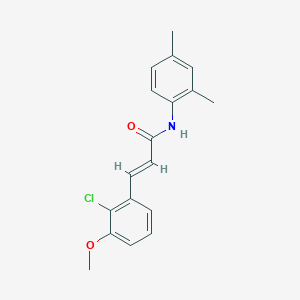
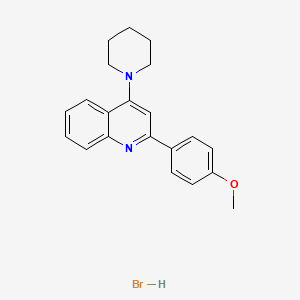
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)
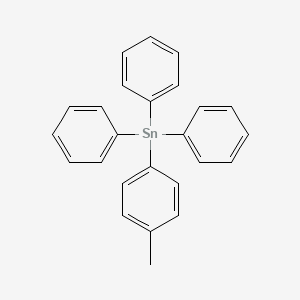
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
